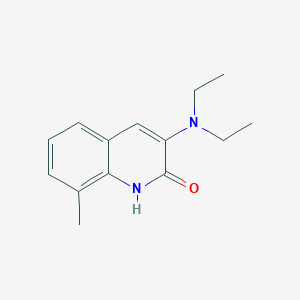
o-カルボラン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Carborane-1-carboxylic Acid, also known as O-Carborane-1-carboxylic Acid, is a useful research compound. Its molecular formula is C₃H₁₂B₁₀O₂ and its molecular weight is 188.24. The purity is usually 95%.
BenchChem offers high-quality o-Carborane-1-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Carborane-1-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
官能化カルボラン誘導体の合成
o-カルボラン-1-カルボン酸は、多様な官能化カルボラン誘導体の合成に使用されます。 これらの誘導体は、医学、材料科学、有機金属/配位化学など、さまざまな分野で潜在的な用途があります {svg_1}.
医学における用途
o-カルボラン-1-カルボン酸の誘導体は、医学分野で潜在的な用途があります。 たとえば、選択的COX-2阻害剤としてo-カルバボランインドメタシン薬理フォアを調製するために使用できます {svg_2}.
材料科学における用途
材料科学の分野では、o-カルボラン-1-カルボン酸とその誘導体は有望であることが示されています。 これらは、ユニークな特性を持つ材料を開発するために使用できます {svg_3}.
有機金属/配位化学における用途
o-カルボラン-1-カルボン酸は、有機金属/配位化学において重要な役割を果たします。 この分野で適用できる官能化カルボラン誘導体を合成するために使用できます {svg_4}.
アミドの調製
o-カルボラン-1-カルボン酸は、カルボランカルボン酸のアミドを調製するために使用できます。 これらのアミドは対応するアミンに還元することができ、酸塩化物はカルボランエステル形成のための出発物質として役立つ可能性があります {svg_5}.
光物理的性質の開発
o-カルボラン-1-カルボン酸は、優れた光物理的性質を持つo-カルボラン大環状分子の開発に使用できます。 これらの新しい大環状分子は、凝集状態と固体状態の両方で凝集誘起発光を示します {svg_6}.
将来の方向性
作用機序
Target of Action
o-Carborane-1-carboxylic Acid is a versatile reactant used in various chemical reactions . It is primarily used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .
Mode of Action
o-Carborane-1-carboxylic Acid interacts with its targets through a series of chemical reactions. In the iridium catalyzed regioselective cage boron alkenylation, it undergoes direct cage B-H activation . In the preparation of o-Carbaborane indomethacin pharmacophores, it acts as a selective COX-2 inhibitor .
Biochemical Pathways
The biochemical pathways affected by o-Carborane-1-carboxylic Acid are primarily related to its role as a reactant in chemical reactions. For instance, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the formation of a variety of functionalized carborane derivatives . These derivatives have potential applications in medicine, materials science, and organometallic/coordination chemistry .
Pharmacokinetics
It is known that the compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . This suggests that it may have good stability and potentially favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of o-Carborane-1-carboxylic Acid’s action are largely dependent on the specific reactions it is involved in. For example, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the synthesis of a large variety of functionalized carborane derivatives . These derivatives can have various effects depending on their specific structures and properties .
Action Environment
The action of o-Carborane-1-carboxylic Acid can be influenced by various environmental factors. For instance, its remarkable inertness towards moisture allows it to be stored under ambient conditions for several months . This suggests that it may be relatively stable under a range of environmental conditions.
生化学分析
Biochemical Properties
o-Carborane-1-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the iridium-catalyzed regioselective cage boron alkenylation via direct cage B-H activation . The nature of these interactions is characterized by the three-dimensional delocalization of electron density, frequently referred to as σ aromaticity .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of o-Carborane-1-carboxylic Acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Carborane-1-carboxylic Acid change over time. The compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months
Metabolic Pathways
o-Carborane-1-carboxylic Acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of o-Carborane-1-carboxylic Acid within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis of o-Carborane-1-carboxylic Acid involves the conversion of o-Carborane to the carboxylic acid derivative through a series of chemical reactions.", "Starting Materials": [ "o-Carborane", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "o-Carborane is first treated with sodium hydroxide and carbon dioxide to form the corresponding sodium carboxylate salt.", "The sodium carboxylate is then reacted with sulfuric acid to produce the corresponding carboxylic acid.", "The carboxylic acid is then purified by treatment with sodium bicarbonate and recrystallization from ethanol.", "Finally, the purified o-Carborane-1-carboxylic Acid is isolated by extraction with diethyl ether and drying over anhydrous sodium sulfate." ] } | |
CAS番号 |
18178-04-6 |
分子式 |
C₃H₁₂B₁₀O₂ |
分子量 |
188.24 |
同義語 |
1,2-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-closo-1,2-dicarbadodecaborane; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
